molecular formula C19H22N2O3S2 B2523485 (Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 681480-42-2

(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2523485
CAS No.: 681480-42-2
M. Wt: 390.52
InChI Key: GGMKAKJAEQCZDK-VBKFSLOCSA-N
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Description

The compound “(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide” is a thiazolidinone derivative characterized by a Z-configuration benzylidene moiety at the 5-position of the thiazolidinone core. Its structure features a 2-methoxybenzylidene group, a cyclopentyl amide substituent, and a 4-oxo-2-thioxothiazolidin-3-yl propanamide backbone. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-24-15-9-5-2-6-13(15)12-16-18(23)21(19(25)26-16)11-10-17(22)20-14-7-3-4-8-14/h2,5-6,9,12,14H,3-4,7-8,10-11H2,1H3,(H,20,22)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMKAKJAEQCZDK-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where 2-methoxybenzaldehyde reacts with a thioxothiazolidinone derivative in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions to introduce the cyclopentyl and propanamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thioxothiazolidinyl ring can be reduced to form thiazolidinyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzylidene group can yield methoxybenzoic acid, while reduction of the thioxothiazolidinyl ring can produce thiazolidinyl derivatives.

Scientific Research Applications

(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound (CAS/Reference) Benzylidene Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 2-methoxy Cyclopentyl N/A N/A
3-[(Z)-5-(3-bromo...)propanamide 3-bromo 2-nitrophenyl C₁₉H₁₄BrN₃O₄S₂ 492.374
(Z)-N-(3-hydroxyphenyl)...propanamide 4-methyl 3-hydroxyphenyl C₂₀H₁₈N₂O₃S₂ 398.5
3-[(Z)-5-(3-methyl...)propanamide 3-methyl 2-hydroxyphenyl C₂₃H₂₆N₂O₆ 398.507

Key Observations :

  • Amide Substituents : The cyclopentyl group in the target may confer higher lipophilicity than the aromatic 2-nitrophenyl () or hydroxyphenyl groups (–3), influencing membrane permeability and solubility.

Physicochemical Properties

Table 2: Physicochemical Data

Compound (CAS/Reference) Density (g/cm³) Predicted pKa Synthesis Yield
Target Compound N/A N/A N/A
3-[(Z)-5-(3-bromo...)propanamide N/A N/A 85%
(Z)-N-(3-hydroxyphenyl)...propanamide 1.43±0.1 9.53±0.10 N/A
3-[(Z)-5-(3-methyl...)propanamide N/A N/A N/A

Key Observations :

  • Synthesis Efficiency: The bromo- and nitro-substituted analog () achieved an 85% yield, suggesting that electron-withdrawing groups may stabilize intermediates during thiazolidinone formation .
  • Acidity: The hydroxyl-substituted analog () has a pKa of ~9.53, likely due to the phenolic –OH group. The target’s methoxy group would lack this acidity, altering its ionization profile .

Biological Activity

(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Structural Characteristics

The compound features a thiazolidinone core with a methoxybenzylidene substituent. This unique structure contributes to its potential interactions with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities. The following sections summarize findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that thiazolidinone derivatives possess notable antibacterial and antifungal properties. For instance, compounds structurally related to this compound have demonstrated:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were found to be significantly lower than those of standard antibiotics like ampicillin and streptomycin .
CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.015Staphylococcus aureus
Compound C0.008Escherichia coli

Anticancer Activity

The anticancer potential of thiazolidinones has been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells.

In one study, the synthesized derivatives exhibited IC50 values indicating significant cytotoxicity:

CompoundIC50 (µM)Cell Line
Compound D10K562
Compound E15MCF7

These findings suggest that the thiazolidinone framework may play a crucial role in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is another area of interest. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as MurB in bacteria and cyclooxygenase in inflammatory pathways .
  • DNA Interaction : Some derivatives exhibit the ability to intercalate DNA, leading to apoptosis in cancer cells.
  • Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell growth and inflammation.

Case Studies

  • Antibacterial Efficacy : A study tested a series of thiazolidinone derivatives against a panel of bacteria, revealing that certain modifications significantly enhanced antibacterial activity compared to traditional antibiotics .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of several thiazolidinones on cancer cell lines, demonstrating that structural variations could lead to improved efficacy against specific cancer types .

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